REACTION_CXSMILES
|
Cl.[CH3:2][O:3][CH:4]1[CH2:7][NH:6][CH2:5]1.[C:8](#[N:11])[CH2:9]O.CCN(CC)CC>>[CH3:2][O:3][CH:4]1[CH2:7][N:6]([CH2:9][C:8]#[N:11])[CH2:5]1 |f:0.1|
|
Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
|
Cl.COC1CNC1
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
C(CO)#N
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The solution was cooled
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Type
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CUSTOM
|
Details
|
partitioned between water (50 mL) and Et2O (50 mL)
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Type
|
WASH
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Details
|
The organic fraction was washed with water (2×50 mL) and brine (50 mL)
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Type
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CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1CN(C1)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.76 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |